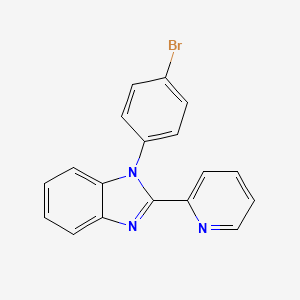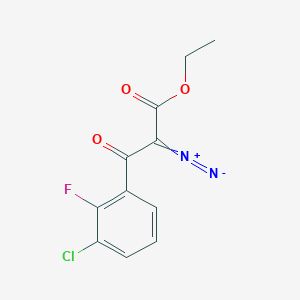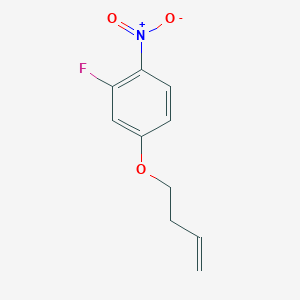
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromophenyl group and a 2-pyridyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole typically involves the condensation of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridyl or benzimidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(2-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2-pyridyl)-1H-benzimidazole: Features a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2-pyridyl)-1H-benzimidazole: Contains a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H12BrN3 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-8-10-14(11-9-13)22-17-7-2-1-5-15(17)21-18(22)16-6-3-4-12-20-16/h1-12H |
InChI-Schlüssel |
UCIFDEOTYCAEJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{N-[2-oxo-2-(1,2,3,4-Tetrahydro-2-isoquinolyl)ethyl]methylamino}ethanol](/img/structure/B8438636.png)

![5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole](/img/structure/B8438647.png)







